Fexaramine

Descripción

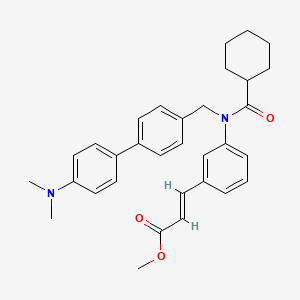

Structure

3D Structure

Propiedades

IUPAC Name |

methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N2O3/c1-33(2)29-19-17-27(18-20-29)26-15-12-25(13-16-26)23-34(32(36)28-9-5-4-6-10-28)30-11-7-8-24(22-30)14-21-31(35)37-3/h7-8,11-22,28H,4-6,9-10,23H2,1-3H3/b21-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQTUNDJHLEFEQ-KGENOOAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)/C=C/C(=O)OC)C(=O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870369 | |

| Record name | Fexaramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574013-66-4 | |

| Record name | Methyl (2E)-3-[3-[(cyclohexylcarbonyl)[[4′-(dimethylamino)[1,1′-biphenyl]-4-yl]methyl]amino]phenyl]-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574013-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fexaramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0574013664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fexaramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02545 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fexaramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FEXARAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTG9GFA65U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fexaramine's Mechanism of Action in the Gut: A Technical Guide

Executive Summary: Fexaramine is a synthetic, non-steroidal, gut-restricted agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that serves as a master regulator of bile acid, lipid, and glucose metabolism.[1][2] Its pharmacological design, which minimizes systemic absorption, allows for targeted activation of intestinal FXR, thereby reducing the risk of off-target effects associated with systemic FXR agonists.[2][3] The mechanism of action in the gut is multifaceted, primarily revolving around two interconnected pathways: the canonical FXR-FGF15/19 signaling axis and a novel pathway involving the modulation of the gut microbiota to activate TGR5/GLP-1 signaling.[3][4] These pathways collectively lead to significant improvements in metabolic homeostasis, including enhanced glucose tolerance, reduced adiposity, and browning of white adipose tissue.[3][4] Furthermore, intestinal FXR activation by this compound and its derivatives has demonstrated potent anti-inflammatory effects, suggesting therapeutic potential for conditions like inflammatory bowel disease (IBD) and alcoholic liver disease.[5][6] This document provides an in-depth technical overview of these mechanisms, supported by experimental data and methodological insights.

Core Mechanism I: The Intestinal FXR-FGF15/19 Signaling Axis

The primary and most well-characterized mechanism of this compound is the activation of FXR in the enterocytes of the distal small intestine.[6] FXR functions as a sensor for bile acids. This compound, with a reported 100-fold greater affinity for FXR than its natural ligands, potently mimics this interaction.[1]

Upon binding this compound, intestinal FXR induces a transcriptional program, the cornerstone of which is the robust expression and secretion of Fibroblast Growth Factor 15 (FGF15) in mice, the human ortholog of which is FGF19.[1][4][6] FGF15 is released from enterocytes into the portal circulation and travels to the liver.[7] In hepatocytes, FGF15 binds to its cognate receptor complex, FGFR4/β-Klotho, initiating a signaling cascade that suppresses the expression of Cyp7a1 (Cholesterol 7α-hydroxylase).[2][7] As CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis, this action provides potent negative feedback, effectively reducing the total bile acid pool.[6][7]

Beyond bile acid homeostasis, this axis directly impacts hepatic metabolism. Studies in mice have shown that this compound treatment, via FGF15 signaling, downregulates hepatic genes involved in triglyceride biosynthesis, such as Fasn (Fatty Acid Synthase) and Lpin1 (Lipin 1), while increasing inhibitors of lipogenesis, contributing to its beneficial effects on lipid profiles.[6]

Caption: The FXR-FGF15 signaling pathway activated by this compound.

Core Mechanism II: Gut Microbiota and TGR5/GLP-1 Signaling

A pivotal discovery revealed that this compound's metabolic benefits are not solely dependent on the FGF15 axis but are also critically mediated by its interaction with the gut microbiome.[4][8]

-

Microbiota Remodeling: Oral administration of this compound alters the composition of the gut microbiota. Specifically, it promotes the growth of certain bacteria, notably from the genera Acetatifactor and Bacteroides, which are efficient producers of secondary bile acids.[4][8]

-

Secondary Bile Acid Production: These bacteria metabolize primary bile acids into secondary bile acids, leading to a significant increase in the levels of taurolithocholic acid (TLCA) in the gut lumen.[4][8]

-

TGR5 Activation: TLCA is a potent natural agonist for the Takeda G protein-coupled receptor 5 (TGR5, also known as Gpbar-1).[8] TGR5 is co-expressed with FXR in enteroendocrine L-cells of the intestinal epithelium.[4]

-

GLP-1 Secretion: Activation of TGR5 in these cells stimulates the secretion of glucagon-like peptide-1 (GLP-1).[3][4]

-

Systemic Metabolic Benefits: GLP-1 is an incretin (B1656795) hormone with well-established systemic effects, including stimulating insulin (B600854) secretion from pancreatic β-cells, improving insulin sensitivity, and promoting the browning of white adipose tissue (WAT), which increases energy expenditure.[4][7][8]

The critical role of this pathway was demonstrated in studies where antibiotic treatment, which depletes the gut microbiota, completely reversed the beneficial metabolic effects of this compound, including improvements in glucose tolerance and WAT browning, despite intestinal FXR target genes remaining expressed.[4]

Caption: Interplay between this compound, gut microbiota, and TGR5/GLP-1 signaling.

Data Presentation: Summary of this compound's Effects

The following tables summarize the principal effects of this compound administration as documented in preclinical studies.

Table 1: Effects on Key Metabolic and Inflammatory Parameters

| Parameter | Effect | Experimental Model | Reference(s) |

|---|---|---|---|

| Body Weight & Adiposity | |||

| Body Weight Gain | Decreased / Prevented | Diet-Induced Obese (DIO) Mice | [3][9] |

| Fat Mass | Decreased | db/db Mice, DIO Mice | [8][9] |

| White Adipose Tissue (WAT) Browning | Promoted / Increased | DIO Mice | [3][4][8] |

| Glucose Homeostasis | |||

| Glucose Tolerance | Improved | DIO Mice, db/db Mice | [3][4][8] |

| Insulin Sensitivity | Improved | DIO Mice, db/db Mice | [3][4][8] |

| Lipid Profile | |||

| Serum Cholesterol | Decreased | db/db Mice | [8] |

| Serum Free Fatty Acids | Decreased | db/db Mice | [8] |

| Gut Health & Inflammation | |||

| Intestinal Inflammation | Reduced / Reversed | Mouse Models of IBD | [5][10] |

| Gut Barrier Integrity | Strengthened | DIO Mice | [9] |

| Alcoholic Liver Disease | Ameliorated | Mouse Model of ALD | [6] |

| DCA-Induced Intestinal Injury | Mitigated | Mouse Model |[11] |

Table 2: Effects on Gene and Protein Expression

| Target Gene/Protein | Tissue | Effect | Reference(s) |

|---|---|---|---|

| FGF15 / FGF19 | Intestine (Ileum) | Increased | [1][4][6][11] |

| SHP (Small Heterodimer Partner) | Intestine (Ileum) | Increased | [12] |

| CYP7A1 | Liver | Decreased / Suppressed | [6][12] |

| GLP-1 (Glucagon-like peptide-1) | Intestine / Plasma | Increased Secretion | [3][4][8] |

| Occludin, Muc2 | Intestine | Increased | [9] |

| Genes for Triglyceride Biosynthesis | Liver | Decreased |[6] |

Experimental Protocols & Methodologies

The elucidation of this compound's mechanism of action has relied on a range of established preclinical methodologies.

-

Animal Models:

-

Diet-Induced Obesity (DIO) Mice: C57BL/6J mice fed a high-fat diet (HFD) are the standard model for studying obesity, insulin resistance, and metabolic syndrome. This compound is typically administered daily via oral gavage.[3][9]

-

Leptin-Receptor Deficient (db/db) Mice: These mice are a genetic model of severe obesity, hyperglycemia, and insulin resistance, used to test the efficacy of compounds in a diabetic context.[8]

-

Inflammatory Bowel Disease (IBD) Models: Chemical-induced colitis models (e.g., using dextran (B179266) sulfate (B86663) sodium - DSS) are employed to assess the anti-inflammatory properties of this compound and its derivatives (like FexD).[5][10]

-

Alcoholic Liver Disease (ALD) Models: Chronic ethanol (B145695) feeding models in mice are used to investigate the compound's ability to mitigate liver injury.[6]

-

-

Key Experimental Procedures:

-

Metabolic Phenotyping:

-

Oral Glucose Tolerance Test (OGTT): Mice are fasted and then given an oral glucose bolus. Blood glucose is measured at intervals to assess glucose disposal.

-

Insulin Tolerance Test (ITT): Following a short fast, mice are injected with insulin, and blood glucose is monitored to determine insulin sensitivity.

-

-

Gene and Protein Expression Analysis:

-

Microbiota and Bile Acid Analysis:

-

Caption: A typical experimental workflow for evaluating this compound in preclinical models.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. newatlas.com [newatlas.com]

- 6. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Salk scientists develop compound that reverses gut inflammation in mice - Salk Institute for Biological Studies [salk.edu]

- 11. Modulation of the Gut Microbiota-farnesoid X Receptor Axis Improves Deoxycholic Acid-induced Intestinal Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel intestinal-restricted FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Fexaramine: A Technical Guide to a Gut-Restricted, Selective Farnesoid X Receptor (FXR) Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexaramine (B1672613) is a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose homeostasis.[1][2] A significant body of preclinical research has highlighted this compound's unique pharmacological profile, characterized by its primary action within the intestine with minimal systemic absorption. This gut-restricted activity mitigates the side effects associated with systemic FXR activation, making this compound a compelling candidate for the treatment of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its evaluation, and a visual representation of its signaling pathways.

Introduction to this compound and FXR

The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor highly expressed in enterohepatic tissues, including the liver and intestine.[5] It functions as an endogenous sensor for bile acids, the natural ligands for FXR. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.[5] This regulation is central to maintaining metabolic homeostasis.

This compound is a non-steroidal, non-bile acid synthetic FXR agonist developed through combinatorial chemistry.[6] Early studies revealed that this compound possesses a significantly higher affinity for FXR—approximately 100-fold greater than natural bile acid ligands like chenodeoxycholic acid (CDCA).[1][6] Its defining characteristic is its gut-restricted action when administered orally, which allows for the selective activation of intestinal FXR signaling pathways.[1]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Assay Type | Reference |

| EC50 | 25 nM | Cell-based Reporter Assay | [7][8] |

| EC50 | 255 nM | FRET-based SRC-1 Coactivator Recruitment | [7] |

| Relative Affinity | ~100-fold > CDCA | Not Specified | [1][9] |

| Table 1: In Vitro Potency of this compound for FXR Activation. |

This compound exhibits high selectivity for FXR over other nuclear receptors, which is a critical attribute for a therapeutic candidate, minimizing off-target effects.

| Nuclear Receptor | Activity Observed | Reference |

| hRXRα | None | [8] |

| hPPARα, γ, δ | None | [8] |

| mPXR, hPXR | None | [8] |

| hLXRα | None | [8] |

| hTRβ | None | [8] |

| hRARβ | None | [8] |

| mCAR | None | [8] |

| mERRγ | None | [8] |

| hVDR | None | [8] |

| Table 2: Selectivity Profile of this compound against a Panel of Nuclear Receptors. |

Signaling Pathways of this compound Action

Oral administration of this compound initiates a signaling cascade that originates in the intestine and extends to the liver and adipose tissue, orchestrating a coordinated metabolic response.

Intestinal FXR-FGF15/19 Axis

The primary mechanism of this compound involves the activation of FXR in the enterocytes of the ileum. This leads to the robust induction and secretion of Fibroblast Growth Factor 15 (FGF15) in rodents, the human ortholog of which is FGF19.[1][3] FGF15 enters the portal circulation and travels to the liver, where it binds to its cognate receptor complex, FGFR4/β-Klotho.[10][11] This binding event in hepatocytes triggers a signaling cascade that ultimately suppresses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[3][4][10] This gut-liver crosstalk is a central feedback mechanism for maintaining bile acid homeostasis.

Crosstalk with TGR5 and GLP-1 Secretion

Recent evidence suggests that intestinal FXR activation by this compound also influences the Takeda G protein-coupled receptor 5 (TGR5), another key bile acid sensor.[12][13] this compound treatment has been shown to induce TGR5 expression and remodel the gut microbiota to favor bacteria that produce secondary bile acids, which are potent TGR5 agonists.[11][12] Activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion, improves glucose tolerance, and promotes satiety.[12][14][15]

Detailed Experimental Protocols

The following sections provide standardized methodologies for key experiments used to characterize this compound's activity.

In Vitro FXR Reporter Gene Assay

This assay quantifies the ability of a compound to activate FXR-mediated gene transcription.

-

Objective: To determine the EC50 of this compound for human FXR.

-

Cell Line: HEK293T or CHO cells are commonly used.[16][17] These cells are co-transfected with two plasmids: one expressing the full-length human FXR and another containing a luciferase reporter gene downstream of a promoter with multiple FXREs (e.g., from the BSEP promoter).[16] Commercially available kits, such as those from Indigo Biosciences, provide stable cell lines expressing FXR and the reporter construct.[18][19]

-

Protocol:

-

Cell Plating: Seed the FXR reporter cells in a 96-well white, clear-bottom plate at a density of 10,000-50,000 cells per well and incubate for 18-24 hours.[16]

-

Compound Preparation: Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM) in the appropriate compound screening medium. Ensure the final DMSO concentration does not exceed 0.1%.[19]

-

Cell Treatment: Remove the culture medium from the cells and add the prepared this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., GW4064 or CDCA).[18]

-

Incubation: Incubate the plate for 22-24 hours at 37°C in a 5% CO2 incubator.[19]

-

Luminescence Reading: Discard the treatment media and add a luciferase detection reagent to each well.[19] Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis: Normalize the relative light unit (RLU) data to the vehicle control. Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol assesses the in vivo metabolic effects of orally administered this compound.

-

Objective: To evaluate the effect of this compound on body weight, glucose tolerance, and gene expression in a model of obesity and metabolic syndrome.

-

Animal Model: Male C57BL/6J mice, 8-10 weeks old, fed a high-fat diet (HFD, e.g., 45-60% kcal from fat) for 12-14 weeks to induce obesity.[20][21]

-

Protocol:

-

Acclimatization and Grouping: After the HFD feeding period, randomize mice into treatment groups (e.g., vehicle control, this compound 100 mg/kg).[20]

-

Drug Administration: Prepare this compound as a suspension in a suitable vehicle (e.g., corn oil, or DMSO/PBS). Administer the suspension daily via oral gavage for a period of 3-5 weeks.[20] Monitor body weight and food intake regularly.

-

Metabolic Phenotyping:

-

Glucose Tolerance Test (GTT): Near the end of the treatment period, fast mice for 6 hours, then administer an intraperitoneal (IP) or oral glucose bolus (2 g/kg). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.[20][22]

-

Insulin Tolerance Test (ITT): Fast mice for 4-6 hours, then administer an IP injection of insulin (e.g., 0.75 U/kg). Measure blood glucose at the same time points as the GTT.[20][22]

-

-

Terminal Sacrifice and Tissue Collection: At the end of the study, euthanize mice and collect blood for analysis of serum parameters (e.g., insulin, lipids, FGF15).[20] Harvest tissues such as the liver, ileum, and various adipose depots. Snap-freeze tissues in liquid nitrogen for subsequent gene expression (qPCR) or protein (Western blot) analysis.[20]

-

-

Data Analysis: Analyze changes in body weight, glucose tolerance (area under the curve), insulin sensitivity, and serum parameters using appropriate statistical tests (e.g., Student's t-test or ANOVA).[20] Quantify relative gene expression changes in the ileum (e.g., Fgf15, Shp) and liver (e.g., Cyp7a1) using the ΔΔCt method.

Conclusion

This compound represents a novel class of FXR agonists with a distinct, gut-restricted mechanism of action. Its ability to potently and selectively activate intestinal FXR triggers a cascade of beneficial metabolic effects, including the induction of the FGF15/19 endocrine signal and modulation of GLP-1 secretion, without the liabilities of systemic FXR activation.[1][3][13] The preclinical data strongly support its potential as a therapeutic agent for metabolic disorders. The experimental frameworks provided herein offer a robust basis for the continued investigation and development of this compound and other gut-targeted FXR modulators. Further research, including clinical trials, is necessary to translate these promising preclinical findings to human applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis [mdpi.com]

- 5. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | LXR-like Receptors | Tocris Bioscience [tocris.com]

- 9. This compound | FXR | Autophagy | TargetMol [targetmol.com]

- 10. FGF15/FGFR4 Integrates Growth Factor Signaling with Hepatic Bile Acid Metabolism and Insulin Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. Assay in Summary_ki [bindingdb.org]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. indigobiosciences.com [indigobiosciences.com]

- 20. US20150258052A1 - Methods of using this compound and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]

- 21. An Intestinal FXR Agonist Mitigates Dysbiosis, Intestinal Tight Junctions, and Inflammation in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Fexaramine's Role in Bile Acid Metabolism: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides an in-depth technical overview of fexaramine (B1672613), a non-steroidal, intestine-restricted farnesoid X receptor (FXR) agonist, and its intricate role in regulating bile acid metabolism. It details the molecular mechanisms, summarizes key quantitative findings, outlines experimental methodologies, and illustrates the critical signaling pathways involved.

Introduction: Bile Acid Homeostasis and the Farnesoid X Receptor (FXR)

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver.[1][2] They are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine.[1] The body maintains a stable pool of bile acids through a tightly regulated process of synthesis, secretion, intestinal reabsorption, and return to the liver, known as the enterohepatic circulation.[1][3]

The farnesoid X receptor (FXR), a member of the nuclear receptor superfamily, functions as a primary bile acid sensor.[1][4] Activated by bile acids, FXR orchestrates the expression of genes that control bile acid synthesis, transport, and overall homeostasis.[1][2][5] FXR is highly expressed in the liver and intestine, the key organs of the enterohepatic system.[2][6] Dysregulation of FXR signaling is implicated in various metabolic diseases.[3]

This compound is a synthetic, investigational compound that acts as a potent and selective FXR agonist, with a 100-fold greater affinity for FXR than endogenous bile acids.[4][7][8] A key characteristic of orally administered this compound is its poor absorption into systemic circulation, which restricts its activity primarily to the intestine.[9][10] This gut-specific action makes this compound a valuable tool for dissecting the intestine's role in metabolic regulation and a promising therapeutic candidate for metabolic syndrome, obesity, and related disorders.[7][9][10]

Mechanism of Action: Intestinal FXR Activation by this compound

Oral administration of this compound leads to the selective activation of FXR within the enterocytes of the intestine. This triggers a cascade of signaling events that communicate with the liver and other peripheral tissues to regulate bile acid metabolism and improve overall metabolic health.

The Intestine-Liver Endocrine Axis (FXR-FGF15/19)

The primary mechanism by which intestinal this compound regulates hepatic bile acid synthesis is through the induction of Fibroblast Growth Factor 15 (FGF15 in mice, FGF19 in humans).

-

FXR Activation in the Ileum: this compound binds to and activates FXR in the cells of the small intestine.[7][9]

-

FGF15/19 Induction: Activated intestinal FXR potently induces the expression and secretion of the endocrine hormone FGF15/19.[3][6][7][11]

-

Signal to the Liver: FGF15/19 is released from the intestine into the portal circulation, through which it travels to the liver.[6][12]

-

Suppression of Bile Acid Synthesis: In the liver, FGF15/19 binds to its receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes.[3][6] This binding event initiates a signaling cascade that strongly represses the transcription of CYP7A1, the gene encoding the rate-limiting enzyme in the classical bile acid synthesis pathway.[3][5][13]

This gut-liver signaling axis is the predominant pathway for the feedback inhibition of bile acid production.[1]

Hepatic FXR-SHP Pathway

While this compound's action is primarily intestinal, it's important to understand the parallel hepatic pathway that also regulates bile acid synthesis. When bile acids activate FXR directly within the liver, FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor.[1][14][15] SHP, in turn, inhibits the activity of liver receptor homolog-1 (LRH-1), a key transcription factor required for CYP7A1 expression.[1][15] This provides a direct negative feedback loop within the liver.

Modulation of the Gut Microbiota and TGR5 Signaling

This compound treatment remodels the gut microbiota, leading to an alternative signaling pathway that improves metabolic health.

-

Microbiota Reshaping: Intestinal FXR activation by this compound alters the composition of the gut microbiome, notably increasing the abundance of bacteria like Acetatifactor and Bacteroides.[11][16]

-

Increased Secondary Bile Acids: These specific bacteria are involved in the production of secondary bile acids, particularly lithocholic acid (LCA) and its taurine-conjugated form, taurolithocholic acid (TLCA).[11][16]

-

TGR5 Activation: LCA and TLCA are potent agonists for Takeda G protein-coupled receptor 5 (TGR5), a distinct bile acid receptor co-expressed in intestinal L-cells.[10][11][17]

-

GLP-1 Secretion: Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance.[10][11][16]

This novel mechanism demonstrates a crosstalk where this compound-induced FXR activation leverages the gut microbiota to engage the TGR5-GLP-1 pathway, further contributing to its beneficial metabolic effects.[11][16][17]

References

- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound | CAS:574013-66-4 | Potent, selective farnesoid X receptor (FXR) agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]

- 14. US20150258052A1 - Methods of using this compound and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]

- 15. A regulatory cascade of the nuclear receptors FXR, SHP-1, and LRH-1 represses bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Fexaramine: An In-Depth Technical Guide to its Intestinal-Restricted Farnesoid X Receptor (FXR) Agonism

Executive Summary: Fexaramine (B1672613) is a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor pivotal in regulating bile acid, lipid, and glucose metabolism.[1][2] A key characteristic of this compound is its intestine-restricted action; when administered orally, it is poorly absorbed into systemic circulation, thereby localizing its effects primarily to the gastrointestinal tract.[2][3] This targeted engagement of intestinal FXR triggers a cascade of metabolic benefits, including improved glucose homeostasis, browning of white adipose tissue, and reduced obesity, without the systemic side effects associated with other FXR agonists.[2][4] This guide provides a comprehensive overview of this compound's mechanism of action, presents its pharmacological data, details key experimental protocols for its evaluation, and visualizes its complex signaling pathways.

Introduction to this compound and Intestinal FXR Agonism

The Farnesoid X Receptor (FXR) acts as an endogenous sensor for bile acids.[5] Upon activation, it forms a heterodimer with the Retinoid X Receptor (RXR), binding to specific DNA sequences known as FXR response elements (FXREs) to regulate gene transcription.[2] FXR is highly expressed in the liver and intestine, organs central to the enterohepatic circulation of bile acids.[5]

While systemic FXR activation has shown therapeutic potential, it has also been linked to adverse effects such as pruritus and dyslipidemia in clinical trials.[4] This has driven the development of non-systemic, intestine-specific FXR agonists. This compound represents a leading compound in this class.[2][4] Its gut-restricted action mimics the natural post-prandial activation of intestinal FXR by bile acids, initiating beneficial endocrine signals to distal tissues while minimizing systemic exposure and associated toxicities.[2][3] Studies in animal models have demonstrated that oral this compound administration reduces diet-induced obesity, improves insulin (B600854) sensitivity, and enhances energy expenditure, positioning it as a promising therapeutic candidate for metabolic syndrome.[1][2][6]

Mechanism of Action

This compound exerts its metabolic effects through a dual mechanism: direct activation of the intestinal FXR-FGF15 axis and indirect modulation of gut microbiota and related signaling pathways.

Direct FXR Activation and Fibroblast Growth Factor 15 (FGF15) Signaling

In the enterocytes of the ileum, this compound binds to and activates FXR. This activation directly induces the transcription of target genes, most notably Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19).[1][7] FGF15 is secreted into the portal circulation and travels to the liver, where it binds to its receptor complex (FGFR4/β-Klotho).[2] This signaling event in the liver inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, thereby regulating the overall bile acid pool.[2] Beyond bile acid regulation, the induction of FGF15 is crucial for many of this compound's systemic metabolic benefits, including effects on adipose tissue and liver metabolism.[2]

Interplay with Gut Microbiota and TGR5 Signaling

This compound's action is not limited to direct FXR agonism. It also significantly reshapes the gut microbiota.[7][8] Treatment with this compound has been shown to increase the abundance of specific bacteria, such as Acetatifactor and Bacteroides, which are capable of producing secondary bile acids like lithocholic acid (LCA).[7][8]

This altered bile acid pool, enriched in LCA and its conjugates like taurolithocholic acid (TLCA), activates a separate bile acid receptor: the G-protein coupled receptor TGR5 (also known as Gpbar1).[7][8] TGR5 is expressed on enteroendocrine L-cells. Its activation by LCA/TLCA stimulates the secretion of glucagon-like peptide-1 (GLP-1).[7][8] GLP-1 is a critical incretin (B1656795) hormone that improves glucose tolerance, enhances insulin sensitivity, and promotes the browning of white adipose tissue (WAT), contributing significantly to this compound's anti-obesity effects.[3][7] The metabolic benefits of this compound are substantially diminished by antibiotic treatment, highlighting the essential role of the gut microbiota in its mechanism of action.[8]

Pharmacological Profile

The following tables summarize the key quantitative data for this compound based on published preclinical studies.

Table 3.1: In Vitro Activity and Selectivity of this compound

| Parameter | Value | Receptor(s) | Notes | Reference |

|---|---|---|---|---|

| EC50 | 25 nM | Farnesoid X Receptor (FXR) | Potent agonist activity. | [6][9] |

| Selectivity | No activity | hRXRα, hPPARα/γ/δ, m/hPXR, hLXRα, hTRβ, hRARβ, mCAR, mERRγ, hVDR | Highly selective for FXR over other nuclear receptors. | [9] |

| Gene Induction | 2.1-fold increase in SHP mRNA | Human FXR | In HuTu-80 cells treated with 50 µM this compound. |[9] |

Table 3.2: Key In Vivo Metabolic Effects of this compound in Murine Models

| Parameter | Animal Model | Dosage | Effect | Reference |

|---|---|---|---|---|

| Body Weight | Diet-Induced Obese (DIO) Mice | 100 mg/kg/day (oral) | Prevents HFD-induced weight gain; reduces fat mass. | [2] |

| Glucose Tolerance | DIO Mice, db/db Mice | 100 mg/kg (oral) | Significantly improved. | [2][7] |

| Insulin Sensitivity | DIO Mice | 100 mg/kg (oral) | Improved. | [2] |

| GLP-1 Secretion | db/db Mice | 100 mg/kg (oral) | ~2-fold increase in serum levels. | [7] |

| Energy Expenditure | DIO Mice | 100 mg/kg (oral) | Increased oxygen consumption and core body temperature (by 1.5°C). | [2] |

| Serum Lipids | db/db Mice | 100 mg/kg (oral) | Significantly decreased cholesterol and free fatty acids. | [7] |

| Inflammation | DIO Mice | 100 mg/kg (oral) | Reduced circulating inflammatory cytokines (TNFα, IL-1β, MCP-1). | [2] |

| Gut Barrier | Ethanol-fed Mice | 100 mg/kg (oral) | Stabilized gut barrier function. |[10] |

Key Experimental Protocols

This section details the methodologies for essential experiments used to characterize the intestinal-restricted action of this compound.

In Vitro FXR Activation Assay (Luciferase Reporter Assay)

This assay quantifies the ability of a compound to activate FXR-mediated gene transcription in a cell-based system.

Objective: To determine the potency (EC50) of this compound as an FXR agonist.

Materials:

-

Cell Line: HEK293T or HepG2 cells.

-

Plasmids:

-

FXR expression vector (e.g., pCMX-FXR).

-

RXR expression vector (e.g., pCMX-RXR).

-

FXR-responsive reporter vector (e.g., pGL4.23 containing a promoter with FXREs, such as from the BSEP or SHP gene, driving firefly luciferase expression).

-

Control vector for transfection normalization (e.g., pCMV-β-gal or a Renilla luciferase vector).

-

-

Reagents: Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), transfection reagent (e.g., Lipofectamine), this compound, positive control (e.g., GW4064 or CDCA), DMSO (vehicle), luciferase assay system, luminometer.

Methodology:

-

Cell Seeding: Seed HEK293T or HepG2 cells into 96-well plates at an appropriate density to reach 80-90% confluency at the time of transfection.

-

Transfection: Co-transfect cells in each well with the FXR expression plasmid, RXR expression plasmid, the FXRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[11]

-

Compound Treatment: After 6-24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., from 10 nM to 100 µM), a positive control agonist, or vehicle (DMSO).[12]

-

Incubation: Incubate the cells for an additional 24 hours to allow for receptor activation and reporter gene expression.[11]

-

Cell Lysis and Assay: Lyse the cells and measure both firefly luciferase activity (indicating FXR activation) and the normalization signal (e.g., β-galactosidase activity or Renilla luciferase) using a plate reader.[13]

-

Data Analysis: Normalize the firefly luciferase readings to the control reporter readings. Calculate the "fold induction" by dividing the normalized signal from compound-treated wells by the normalized signal from vehicle-treated wells. Plot the fold induction against the log of this compound concentration and fit a dose-response curve to determine the EC50 value.[12]

In Vivo Metabolic Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol evaluates the therapeutic efficacy of this compound on obesity and related metabolic parameters in a preclinical animal model.

Objective: To assess the effect of chronic oral this compound administration on body weight, glucose tolerance, and adipose tissue browning.

Materials:

-

Animals: Male C57BL/6J mice.

-

Diets: Standard chow diet and a high-fat diet (HFD, e.g., 50-60% kcal from fat).

-

Compound: this compound, vehicle (e.g., corn oil or 1% methylcellulose).

-

Equipment: Animal scale, glucometer, oral gavage needles, metabolic cages (for energy expenditure), core body temperature probe, equipment for tissue collection and processing.

Methodology:

-

Induction of Obesity: Wean mice onto an HFD for 12-14 weeks to induce obesity, insulin resistance, and glucose intolerance. A control group is maintained on a standard chow diet.[14][15]

-

Treatment: Randomize the HFD-fed mice into two groups: vehicle control and this compound treatment. Administer this compound (e.g., 100 mg/kg) or vehicle daily via oral gavage for a period of 3-5 weeks.[14][15]

-

Monitoring: Monitor body weight and food intake regularly (e.g., daily or weekly).

-

Metabolic Phenotyping:

-

Glucose Tolerance Test (OGTT): Near the end of the treatment period, fast mice overnight (12-16 hours). Administer a bolus of glucose (2 g/kg) via oral gavage. Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-gavage.[7]

-

Energy Expenditure: Acclimate mice to metabolic cages and measure oxygen consumption (VO2), carbon dioxide production (VCO2), and physical activity over a 24-48 hour period.[2]

-

Core Body Temperature: Measure rectal temperature at a consistent time of day.

-

-

Terminal Sacrifice and Tissue Collection: At the end of the study, euthanize mice and collect blood for analysis of serum lipids, insulin, and inflammatory markers. Harvest tissues such as the ileum, liver, and various adipose tissue depots (e.g., inguinal WAT, epididymal WAT, and interscapular BAT).

-

Ex Vivo Analysis:

-

Gene Expression: Isolate RNA from the ileum, liver, and adipose tissues to analyze the expression of target genes (e.g., Fgf15, Shp, Cyp7a1, Ucp1) via qPCR.

-

Histology: Fix adipose tissue in formalin for H&E staining to visualize adipocyte morphology and signs of browning (multilocular lipid droplets).

-

Gut Microbiome Analysis (16S rRNA Sequencing)

This protocol is used to determine how this compound treatment alters the composition of the intestinal bacterial community.

Objective: To identify changes in the relative abundance of bacterial taxa in response to this compound.

Materials:

-

Fecal samples collected from in vivo studies (Protocol 4.2).

-

DNA extraction kit (e.g., Qiagen DNeasy PowerSoil Kit).

-

PCR reagents, primers for amplifying a variable region of the 16S rRNA gene (e.g., V4 region).

-

DNA sequencing platform (e.g., Illumina MiSeq).

-

Bioinformatics software (e.g., QIIME 2, R).

Methodology:

-

Sample Collection: Collect fresh fecal pellets from mice at baseline and at the end of the treatment period. Immediately freeze samples at -80°C.[16]

-

DNA Extraction: Extract total genomic DNA from a standardized amount of fecal material using a commercial kit designed for soil or stool samples.

-

PCR Amplification: Amplify a specific hypervariable region of the bacterial 16S rRNA gene (e.g., V4) using universal primers with attached sequencing adapters and barcodes.

-

Library Preparation and Sequencing: Purify the PCR products, quantify the DNA library, and pool samples. Sequence the pooled library on an Illumina platform to generate paired-end reads.

-

Bioinformatics Analysis:

-

Quality Control: Demultiplex reads based on barcodes and perform quality filtering to remove low-quality sequences.

-

OTU/ASV Picking: Cluster sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs) at a 97% similarity threshold.

-

Taxonomic Classification: Assign taxonomy to each ASV/OTU by comparing its sequence to a reference database (e.g., Greengenes, SILVA).

-

Diversity Analysis: Calculate alpha diversity (within-sample richness and evenness, e.g., Shannon index) and beta diversity (between-sample community dissimilarity, e.g., Bray-Curtis or UniFrac distances) to compare microbial communities between vehicle and this compound-treated groups.[17]

-

Differential Abundance: Use statistical tests (e.g., LEfSe, DESeq2) to identify specific bacterial taxa that are significantly different in abundance between the treatment groups.[8]

-

Conclusion and Future Directions

This compound exemplifies a novel therapeutic strategy for metabolic diseases by selectively targeting intestinal FXR. Its unique pharmacological profile, characterized by potent, gut-restricted agonism, triggers a multi-faceted physiological response involving the FGF15 endocrine axis and a critical interplay with the gut microbiome to activate TGR5/GLP-1 signaling.[2][8] This dual mechanism effectively improves glucose and lipid homeostasis and promotes energy expenditure in preclinical models, validating the intestine as a powerful hub for metabolic regulation.

While this compound itself has not progressed to human trials, it has served as a crucial proof-of-concept, stimulating the development of other intestine-restricted FXR agonists.[1][4][18] Future research should focus on translating these findings to humans, considering the differences in bile acid composition and gut microbiota between species.[19] Further exploration of the specific bacterial species and metabolic pathways modulated by this compound could unveil new therapeutic targets and opportunities for synergistic treatments, potentially combining gut-restricted FXR agonists with probiotics or dietary interventions to maximize metabolic benefits.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abmole.com [abmole.com]

- 7. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Modulation of the intestinal bile acid/farnesoid X receptor/fibroblast growth factor 15 axis improves alcoholic liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Intestinal FXR Agonist Mitigates Dysbiosis, Intestinal Tight Junctions, and Inflammation in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US20150258052A1 - Methods of using this compound and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]

- 16. Modulation of the Gut Microbiota-farnesoid X Receptor Axis Improves Deoxycholic Acid-induced Intestinal Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Integrative analysis of gut microbiota and fecal metabolites in metabolic associated fatty liver disease patients [frontiersin.org]

- 18. A novel intestinal-restricted FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Targeting the Gut Microbiota–FXR Signaling Axis for Glycemic Control: Does a Dietary Supplement Work Magic? - PMC [pmc.ncbi.nlm.nih.gov]

Fexaramine and the FGF15 Signaling Pathway: A Technical Guide to Intestine-Restricted FXR Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose metabolism. Systemic activation of FXR has shown therapeutic promise but is often accompanied by adverse effects. Fexaramine, a non-steroidal, gut-restricted FXR agonist, offers a novel therapeutic strategy by selectively activating FXR in the intestine, thereby harnessing the beneficial metabolic effects of the downstream Fibroblast Growth Factor 15 (FGF15) signaling pathway while minimizing systemic exposure. This document provides an in-depth technical overview of the FGF15 signaling axis, the mechanism of action of this compound, quantitative data from key preclinical studies, and detailed experimental protocols relevant to the study of this pathway.

The Core Mechanism: The FXR-FGF15 Signaling Axis

The enterohepatic circulation of bile acids is not merely a digestive process but a complex signaling network crucial for metabolic homeostasis. The core of this network is the FXR-FGF15 axis, which establishes a feedback loop between the intestine and the liver.

1.1. Intestinal FXR Activation Following a meal, bile acids are released into the small intestine to aid in lipid digestion. In the terminal ileum, these bile acids are reabsorbed into enterocytes and act as natural ligands for the Farnesoid X Receptor (FXR).[1][2] FXR is a nuclear receptor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR).[2]

1.2. FGF15 Production and Secretion This FXR/RXR heterodimer binds to specific DNA sequences, known as FXR response elements (FXREs), in the promoter regions of target genes.[3] A primary and physiologically significant target of intestinal FXR activation is the gene encoding Fibroblast Growth Factor 15 (FGF15) in rodents, or its ortholog FGF19 in humans.[1][2][4] This binding robustly induces the transcription of FGF15, which is then synthesized and secreted from the enterocytes into the portal circulation.[1]

1.3. Hepatic Signaling Cascade FGF15 travels via the portal vein to the liver, where it acts as an endocrine hormone.[2] On the surface of hepatocytes, FGF15 binds to a receptor complex composed of the Fibroblast Growth Factor Receptor 4 (FGFR4) and its obligate co-receptor, β-Klotho.[2][3] This binding event triggers the dimerization and autophosphorylation of the FGFR4 receptor, initiating a downstream intracellular signaling cascade.[5] Key pathways activated include the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways.[1][3]

1.4. Regulation of Bile Acid Synthesis The ultimate effect of this hepatic signaling is the repression of CYP7A1 gene expression.[1][4] CYP7A1 encodes cholesterol 7α-hydroxylase, the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[2][4] By inhibiting CYP7A1, the FGF15 signal from the gut effectively shuts down hepatic bile acid production, thus completing a negative feedback loop that prevents excessive bile acid accumulation.[1][2]

Diagram: The Enterohepatic FXR-FGF15 Signaling Pathway

Caption: The FXR-FGF15 signaling axis from intestine to liver.

This compound: An Intestine-Specific FXR Agonist

This compound is a synthetic, non-bile acid molecule designed to be a potent and selective agonist for FXR.[6] Its defining characteristic is its poor oral bioavailability; when administered orally, this compound remains almost exclusively within the gastrointestinal tract, leading to robust, intestine-restricted FXR activation with minimal systemic exposure.[6][7][8] This gut-restriction circumvents the potential side effects associated with systemic FXR agonists.[9]

The oral administration of this compound effectively mimics the physiological process of a meal, triggering the FXR-FGF15 axis and associated metabolic benefits.[8] Beyond inducing FGF15, intestinal FXR activation by this compound also upregulates the Takeda G-protein coupled receptor 5 (TGR5), another bile acid sensor.[3] This leads to increased secretion of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone that improves glucose tolerance.[3][10]

Diagram: this compound's Mechanism of Action

Caption: this compound activates intestinal FXR, triggering downstream endocrine signals.

Quantitative Data Presentation

The metabolic benefits of this compound have been quantified in several preclinical studies, primarily in mouse models of diet-induced obesity.

Table 1: this compound In Vitro Activity

| Parameter | Value | Compound | Notes | Source |

|---|---|---|---|---|

| FXR EC50 | 0.14 µM | LH10 (this compound-based) | Cell-based transactivation assay. | [11] |

| FXR EC50 | 0.3 µM | This compound | Cell-based transactivation assay. | [11] |

| FXR Affinity | ~100x > natural ligands | this compound | Comparison to bile acids like CDCA. |[12] |

Table 2: Effects of this compound in Diet-Induced Obese (DIO) Mice

| Parameter | Control (Vehicle) | This compound Treated | Change | Treatment Details | Source |

|---|---|---|---|---|---|

| Body Weight Gain | Gain | No Gain / Reduction | Stopped weight gain | 100 mg/kg, oral, daily for 5 weeks | [8][9] |

| Body Fat Mass | High | Reduced | ↓ | 100 mg/kg, oral, daily | [3][6] |

| Fasting Glucose | Elevated | Lowered | ↓ | 100 mg/kg, oral, daily | [9] |

| Fasting Insulin | Elevated | Lowered | ↓ | 100 mg/kg, oral, daily | [3] |

| Serum Cholesterol | Elevated | Lowered | ↓ | 100 mg/kg, oral, daily | [8][9] |

| Circulating FGF15 | Baseline | Increased | ↑ | 100 mg/kg, oral | [3][10] |

| Hepatic Cyp7a1 mRNA | Baseline | Suppressed | ↓ | 100 mg/kg, oral | [4] |

| Energy Expenditure | Baseline | Increased | ↑ | 100 mg/kg, oral, daily |[3] |

Key Experimental Protocols

Reproducible and robust experimental methods are essential for studying the this compound-FGF15 axis. Below are detailed protocols for key assays.

4.1. In Vitro FXR Activation Reporter Assay

This cell-based assay quantifies the ability of a compound to activate the FXR transcription factor.

-

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfectability.

-

Plasmids:

-

FXR Expression Vector: A plasmid (e.g., pCMX) containing the coding sequence for human or mouse FXR.

-

RXR Expression Vector: A plasmid for expressing Retinoid X Receptor, the heterodimer partner of FXR.

-

Reporter Plasmid: A plasmid containing a luciferase gene (e.g., pGL4) downstream of a promoter with multiple FXR Response Elements (FXREs). The promoter from the Bile Salt Export Pump (BSEP) gene is often used.[13]

-

Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) under a constitutive promoter, used for normalizing transfection efficiency.

-

-

Methodology:

-

Cell Seeding: Seed HEK293T cells in 96-well plates.

-

Transfection: Co-transfect the cells with the four plasmids using a suitable transfection reagent (e.g., Lipofectamine). Some commercial kits utilize a "reverse transfection" method where the DNA complex is pre-coated on the plate.[13]

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing this compound or a control compound (e.g., GW4064 as a positive control, DMSO as a vehicle) at various concentrations.[14]

-

Incubation: Incubate the cells for another 18-24 hours.

-

Lysis and Readout: Lyse the cells and measure the activity of both the primary (Firefly Luciferase) and normalization (Renilla) reporters using a luminometer.

-

-

Data Analysis: Normalize the Firefly Luciferase activity to the Renilla Luciferase activity. Plot the fold-induction over the vehicle control against the compound concentration to determine the EC50.

4.2. In Vivo Quantification of FGF15

Measuring FGF15 levels in vivo is crucial for confirming target engagement but can be challenging.

-

Method 1: RT-qPCR for Fgf15 mRNA in Ileum

-

Animal Treatment: Administer this compound (e.g., 100 mg/kg via oral gavage) or vehicle to mice.

-

Tissue Harvest: At a specified time point (e.g., 6 hours post-dose), euthanize the mice and harvest the terminal ileum.

-

RNA Isolation: Immediately homogenize the tissue in an RNA lysis buffer (e.g., TRIzol) and perform total RNA extraction.

-

cDNA Synthesis: Convert the isolated RNA to cDNA using a reverse transcriptase enzyme.

-

qPCR: Perform real-time quantitative PCR using primers specific for mouse Fgf15 and a housekeeping gene (e.g., Gapdh, U36B4) for normalization.[15][16]

-

Analysis: Calculate the relative mRNA expression using the comparative CT (2-ΔΔCT) method.[15]

-

-

Method 2: SISCAPA-Mass Spectrometry for Plasma FGF15 Protein Standard ELISAs for mouse FGF15 are often unreliable due to the protein's weak immunogenicity.[17] The Stable Isotope Standards and Capture by Anti-Peptide Antibodies (SISCAPA) method combined with targeted mass spectrometry provides a more sensitive and specific quantification.[18]

-

Sample Collection: Collect blood from treated mice into EDTA-coated tubes and prepare plasma by centrifugation.

-

Sample Preparation: Spike the plasma with a known quantity of a stable isotope-labeled synthetic peptide corresponding to a tryptic peptide of FGF15.

-

Immuno-enrichment: Use anti-peptide antibodies immobilized on a solid support to capture both the native FGF15 peptide and the isotope-labeled standard.

-

Elution and Digestion: Elute the captured peptides and digest with trypsin.

-

LC-MS/MS Analysis: Analyze the sample using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), monitoring specific transitions for both the native and labeled peptides.

-

Quantification: Determine the concentration of endogenous FGF15 by comparing the signal intensity of the native peptide to that of the known amount of the spiked-in standard.[18]

-

Diagram: Experimental Workflow for In Vivo this compound Study

Caption: A typical workflow for evaluating this compound in a mouse model of obesity.

Conclusion

This compound represents a targeted therapeutic approach that leverages the natural enterohepatic signaling system to achieve broad metabolic benefits. By selectively activating FXR in the intestine, it potently induces the endocrine hormone FGF15, which in turn orchestrates a favorable metabolic response in the liver and peripheral tissues, including improved glucose control, reduced lipogenesis, and increased energy expenditure. The gut-restricted nature of this compound minimizes the risk of systemic side effects, making it an attractive candidate for the treatment of metabolic syndrome, obesity, and non-alcoholic steatohepatitis. The experimental protocols and quantitative data presented herein provide a foundational guide for researchers and drug developers working to further explore and develop this promising therapeutic strategy.

References

- 1. Regulation of bile acid homeostasis by the intestinal Diet1–FGF15/19 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacologic modulation of bile acid-FXR-FGF15/19 pathway for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Imaginary meal" tricks the body into losing weight - Salk Institute for Biological Studies [salk.edu]

- 9. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights [mdpi.com]

- 10. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of LH10, a novel this compound-based FXR agonist for the treatment of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. caymanchem.com [caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Fibroblast growth factor 15 deficiency impairs liver regeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Detection of FGF15 in Plasma by Stable Isotope Standards and Capture by Anti-Peptide Antibodies (SISCAPA) and Targeted Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Fexaramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexaramine (B1672613) is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. A key characteristic of this compound is its gut-restricted activity, which minimizes systemic exposure and potential side effects. This document provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and underlying mechanisms of action of this compound, supported by experimental data and protocols.

Introduction

This compound is an investigational compound that has garnered significant interest for its potential therapeutic applications in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][2] It was identified through combinatorial chemistry and has been shown to have a 100-fold greater affinity for FXR compared to natural ligands.[3][4] Its primary mechanism of action is the activation of FXR, which is highly expressed in the liver and intestines.[5] A distinguishing feature of this compound is its limited oral bioavailability, leading to selective activation of FXR in the intestine.[1][2] This gut-restricted action mimics the natural activation of intestinal FXR by bile acids upon feeding and is thought to contribute to its favorable safety profile.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its poor absorption into systemic circulation following oral administration, making it an intestine-specific FXR agonist.[2][6] This property is crucial to its mechanism and potential therapeutic advantages.

Absorption and Distribution

When administered orally to mice, this compound's action is largely confined to the intestines with minimal entry into the portal vein, thus limiting systemic FXR activation.[1] Studies in mice have shown that while intraperitoneal administration of this compound can induce FXR target genes in the liver, kidney, and gut, oral administration only induces these genes in the intestine.[6] This suggests that the route of administration significantly impacts its distribution. Further studies with a derivative, Fex-3, showed that it accumulated only in the ileum at a higher concentration than this compound following intragastric administration in mice.[6]

Quantitative Pharmacokinetic Data

Detailed pharmacokinetic parameters for this compound in various species are not extensively published. However, the available information from preclinical studies is summarized below.

| Parameter | Species | Dose and Route | Observation | Reference |

| Distribution | Mouse | 100 mg/kg (oral) | Action restricted to the intestine. | [1][6] |

| Distribution | Mouse | 100 mg/kg (intraperitoneal) | Induction of target genes in liver, kidney, and gut. | [6] |

| Tissue Accumulation | Rat | Not specified | A this compound derivative (Fex-3) accumulated in the ileum. | [7] |

Pharmacodynamics

This compound exerts its pharmacological effects primarily through the activation of FXR. Its pharmacodynamic profile has been characterized in various in vitro and in vivo models.

In Vitro Activity

This compound is a potent and selective FXR agonist. It does not show activity at other nuclear receptors such as hRXRα, hPPARα, hPPARγ, hPPARδ, mPXR, hPXR, hLXRα, hTRβ, hRARβ, mCAR, mERRγ, and hVDR.[8]

| Parameter | Assay | Value | Reference |

| EC50 | FXR activation (cell-based reporter assay) | 25 nM | [5][8] |

| EC50 | SRC-1 coactivator recruitment (FRET-based) | 255 nM | [5][6] |

| EC50 | FXR activation (comparison with derivative LH10) | 0.3 µM | [9] |

In Vivo Effects

In animal models, oral administration of this compound has demonstrated a range of beneficial metabolic effects.

-

Metabolic Effects: In diet-induced obese mice, this compound treatment prevented weight gain, lowered cholesterol, controlled blood sugar, and minimized inflammation.[10] It also improved insulin (B600854) sensitivity and reduced markers of liver inflammation and fibrosis.[1] These effects are attributed to the induction of fibroblast growth factor 15 (FGF15) in the intestine, which then signals to the liver.[3][11] this compound also promotes the browning of white adipose tissue and increases energy expenditure.[2][12]

-

Anti-inflammatory Effects: this compound has been shown to have anti-inflammatory properties in the gut.[13] In mouse models of inflammatory bowel disease, an updated version of this compound, FexD, was able to prevent and reverse intestinal inflammation.[13]

-

Effects on Bone Metabolism: this compound has been found to inhibit RANKL-induced osteoclast formation and bone resorption in vitro and in vivo.[14][15] This effect appears to be independent of FXR activation and is mediated through the downregulation of NFATc1 signaling pathways.[14]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the activation of FXR in the intestine. This triggers a cascade of signaling events that lead to its diverse pharmacological effects.

FXR Signaling Pathway

As a bile acid sensor, FXR regulates the expression of genes involved in bile acid synthesis and transport. Upon activation by this compound in the intestine, FXR induces the expression of FGF15 (FGF19 in humans).[16] FGF15 travels to the liver and binds to its receptor, FGFR4, which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[16] In the liver, FXR also induces the expression of the small heterodimer partner (SHP), which further inhibits CYP7A1.[16]

This compound's gut-restricted FXR activation and downstream signaling to the liver.

TGR5/GLP-1 Signaling

This compound's metabolic benefits are also mediated through the Takeda G protein-coupled receptor 5 (TGR5) and glucagon-like peptide-1 (GLP-1) signaling pathway.[2] Activation of intestinal FXR by this compound can increase the levels of certain bile acids, such as taurolithocholic acid (TLCA), which in turn activate TGR5.[11] This leads to the secretion of GLP-1, a hormone that improves insulin sensitivity and glucose tolerance.[11]

References

- 1. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | LXR-like Receptors | Tocris Bioscience [tocris.com]

- 9. Discovery of LH10, a novel this compound-based FXR agonist for the treatment of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. "Imaginary meal" tricks the body into losing weight - Salk Institute for Biological Studies [salk.edu]

- 11. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - LKT Labs [lktlabs.com]

- 13. New Compound Reverses Gut Inflammation in Mice | Technology Networks [technologynetworks.com]

- 14. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways [pubmed.ncbi.nlm.nih.gov]

- 16. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

Fexaramine's Impact on Gut Microbiota Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexaramine (B1672613), a non-systemic, intestine-restricted agonist of the Farnesoid X Receptor (FXR), has emerged as a significant modulator of the gut microbiota, with profound implications for metabolic health. This technical guide provides an in-depth analysis of the mechanisms through which this compound reshapes the gut microbial landscape, leading to beneficial effects on host metabolism. We will delve into the quantitative changes in microbial composition, detail the experimental protocols for studying these effects, and illustrate the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of gastroenterology, metabolic diseases, and drug development.

Introduction

The gut microbiota is a complex ecosystem that plays a pivotal role in host physiology, influencing everything from nutrient metabolism to immune function. Dysbiosis, an imbalance in this microbial community, is increasingly linked to a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). The Farnesoid X Receptor (FXR) is a nuclear receptor highly expressed in the gut and liver, where it acts as a key regulator of bile acid, lipid, and glucose metabolism. This compound, by selectively activating intestinal FXR, offers a targeted approach to modulate the gut-liver axis and influence host metabolism through alterations in the gut microbiota.

This compound's Mechanism of Action on the Gut Microbiota

This compound's primary mode of action is the activation of FXR in the intestinal epithelial cells. This activation initiates a cascade of events that culminates in a significant shift in the composition and function of the gut microbiota. The key steps are:

-

Intestinal FXR Activation: Orally administered this compound binds to and activates FXR in the enterocytes.

-

Alteration of Bile Acid Pool: FXR activation influences the expression of genes involved in bile acid synthesis and transport, leading to changes in the composition of the bile acid pool.

-

Microbiota Remodeling: The altered bile acid environment creates a selective pressure on the gut microbial community, favoring the growth of specific bacterial taxa.

-

Metabolite Production: The enriched bacteria, in turn, produce metabolites that have systemic effects on the host.

Quantitative Effects of this compound on Gut Microbiota Composition

Multiple preclinical studies have demonstrated this compound's ability to reproducibly alter the gut microbiota. The most consistently observed changes are an increase in the abundance of bacteria capable of producing the secondary bile acid, lithocholic acid (LCA).

Table 1: this compound-Induced Changes in Gut Microbiota Phyla

| Phylum | Direction of Change | Fold Change/Ratio | Reference |

| Firmicutes | Decrease | Reduced Firmicutes/Bacteroidetes ratio | [1] |

| Bacteroidetes | Increase | Increased Firmicutes/Bacteroidetes ratio | [1] |

Table 2: this compound-Induced Changes in Gut Microbiota Genera

| Genus | Direction of Change | Significance | Reference |

| Acetatifactor | Increase | Key LCA-producing bacteria | [2] |

| Bacteroides | Increase | Key LCA-producing bacteria | [2] |

| Lactobacillus | Increase | Associated with improved metabolic health | [1] |

| Prevotella | Increase | Associated with improved metabolic health | [1] |

| Escherichia coli | Decrease | Reduction of a potential pathobiont | [1] |

Signaling Pathways

The metabolic benefits of this compound are mediated through a complex signaling pathway that links intestinal FXR activation to systemic effects. A critical component of this pathway is the interplay between the gut microbiota, bile acids, and the G-protein coupled receptor TGR5.

This compound-FXR-Microbiota-TGR5-GLP-1 Signaling Pathway

This compound's activation of intestinal FXR leads to an enrichment of LCA-producing bacteria, such as Acetatifactor and Bacteroides[2]. The increased production of LCA in the gut lumen activates TGR5, a receptor expressed on the surface of enteroendocrine L-cells. Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone that enhances insulin (B600854) secretion, suppresses glucagon (B607659) release, and promotes satiety.[3][4]

Caption: this compound-induced FXR activation and subsequent signaling cascade.

Experimental Protocols

Reproducible and rigorous experimental design is crucial for studying the effects of this compound on the gut microbiota. Below are detailed methodologies for key experiments.

Animal Model and this compound Administration

-

Animal Model: Male C57BL/6J mice, 8-12 weeks of age, are a commonly used model. Mice should be housed in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

-

Acclimatization: Animals should be allowed to acclimate for at least one week prior to the start of the experiment.

-

This compound Preparation: this compound is typically dissolved in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

-

Administration: this compound is administered daily via oral gavage at a dosage ranging from 5 to 50 mg/kg body weight for a period of 1 to 4 weeks.[1] A vehicle control group receiving only the CMC solution is essential.